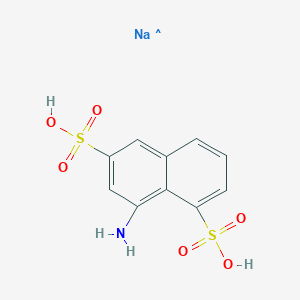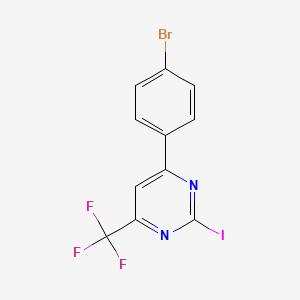
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their broad range of biological activities and are commonly found in many pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, iodine, and trifluoromethylated reagents.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through a series of condensation reactions involving the starting materials.
Introduction of Bromine and Iodine: Bromine and iodine are introduced into the pyrimidine ring through halogenation reactions.
Final Product Isolation: The final product is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrimidines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity to target proteins and enzymes. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: Known for its fungicidal activity.
Triazole-Pyrimidine Hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, iodine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H5BrF3IN2 |
|---|---|
Molekulargewicht |
428.97 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5BrF3IN2/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H |
InChI-Schlüssel |
CEARTHOGMDNJGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


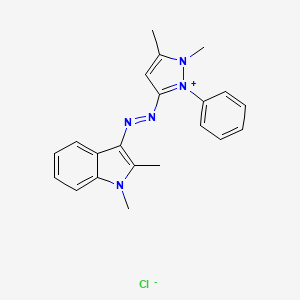
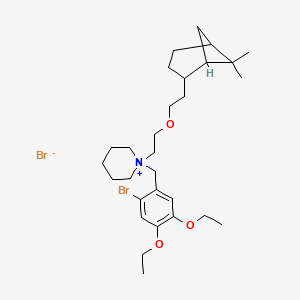
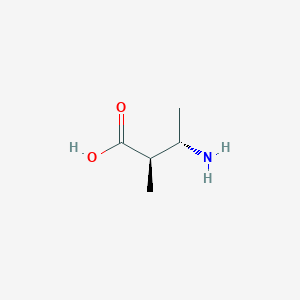
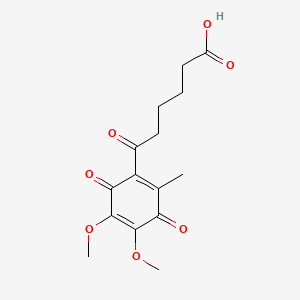
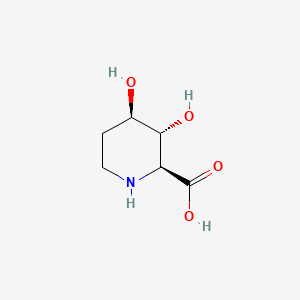



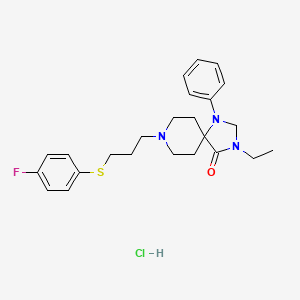
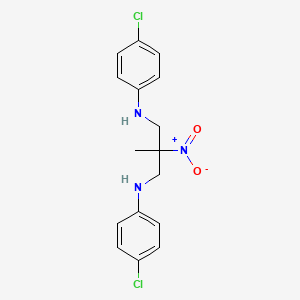
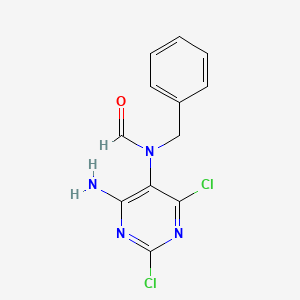

![1,3-thiazol-5-ylmethyl N-[(2S,3R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12809094.png)
